2',2,2,6'-Tetramethylbutyrophenone
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Description
2’,2,2,6’-Tetramethylbutyrophenone, also known as TMB, is a chemical compound with the molecular formula C14H20O and a molecular weight of 204.31 . It has an IUPAC name of 1-(2,6-dimethylphenyl)-2,2-dimethyl-1-butanone .
Molecular Structure Analysis
The molecular structure of 2’,2,2,6’-Tetramethylbutyrophenone consists of a butyrophenone backbone with two methyl groups attached to the 2’ and 6’ positions of the phenyl ring, and two additional methyl groups attached to the 2 and 2 positions of the butanone .Scientific Research Applications
Molecular Structure and Reactivity
Research on 2',2,2,6'-Tetramethylbutyrophenone and its derivatives focuses on understanding their molecular structure, reactivity, and potential applications in various fields. For example, studies on the crystal and molecular structures of related compounds have provided insights into their potential allosteric enhancers at human receptors, demonstrating significant influence on molecular conformation and potential pharmaceutical applications (Kubicki et al., 2012).
Synthetic Applications
In synthetic chemistry, sterically encumbered systems involving similar structures have been investigated for their applications in creating novel materials. For instance, studies on tetraarylphenyls have explored their use as ligands for synthesizing compounds with low-coordinate phosphorus centers, paving the way for the development of new materials with unique properties (Shah et al., 2000).
Photocatalytic and Biosynthetic Applications
The photocatalytic and biosynthetic potential of compounds related to 2',2,2,6'-Tetramethylbutyrophenone has been a subject of research. For example, studies on the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones reveal mechanisms that could be beneficial for synthetic organic chemistry and drug development (Griesbeck & Heckroth, 2002). Additionally, the biosynthesis of phlorisovalerophenone in Escherichia coli from glucose demonstrates the potential of bioengineering in producing valuable compounds from renewable resources (Zhou et al., 2016).
Analytical and Environmental Research
In analytical and environmental research, compounds structurally related to 2',2,2,6'-Tetramethylbutyrophenone have been used to investigate the detection and degradation of pollutants. For example, HPLC-MS investigations of acidic contaminants in ammunition wastes have highlighted the role of related compounds in identifying and quantifying environmental pollutants (Schmidt et al., 2004).
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-10(2)8-7-9-11(12)3/h7-9H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKIRRPEPQCADB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=CC=C1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642439 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',2,2,6'-Tetramethylbutyrophenone | |
CAS RN |
898765-61-2 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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